molecular formula C16H19BO B1522284 Bis(3,4-dimethylphenyl)borinic acid CAS No. 1072946-23-6

Bis(3,4-dimethylphenyl)borinic acid

Cat. No. B1522284
M. Wt: 238.1 g/mol
InChI Key: RLUUJGCHAAXMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,4-dimethylphenyl)borinic acid is a heterocyclic organic compound . It has a molecular weight of 238.1 and a molecular formula of C16H19BO . It is used in research and can be a reactant in palladium-catalyzed Suzuki coupling reactions .


Molecular Structure Analysis

The Bis(3,4-dimethylphenyl)borinic acid molecule contains a total of 37 atoms. There are 19 Hydrogen atoms, 16 Carbon atoms, 1 Oxygen atom, and 1 Boron atom . The chemical formula can be written as C16H19BO .


Chemical Reactions Analysis

Boronic acids, including Bis(3,4-dimethylphenyl)borinic acid, can form complexes when treated with an amine . In boron-catalyzed amidation reactions, rapid reaction between amines and boron compounds was observed .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry .
  • Application Summary : Boronic acids, including Bis(3,4-dimethylphenyl)borinic acid, are used as reagents in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application : The reaction involves the use of a palladium catalyst and a base. The boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
  • Results or Outcomes : This reaction is known for its mild and functional group tolerant reaction conditions, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .

Sensing Applications

  • Scientific Field : Analytical Chemistry .
  • Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
  • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
  • Results or Outcomes : Boronic acids have been used in diverse areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

Extraction of Sugars

  • Scientific Field : Biochemistry .
  • Application Summary : Boronic acids, including Bis(3,4-dimethylphenyl)borinic acid, can be used as co-extractants in combination with modified Aliquat 336 for the extraction of sugars such as xylose, glucose, and fructose from aqueous solutions .
  • Methods of Application : The boronic acid is used as a co-extractant in the extraction process .
  • Results or Outcomes : The use of boronic acids in this way allows for the efficient extraction of sugars from aqueous solutions .

Palladium-Catalyzed Suzuki Coupling Reactions

  • Scientific Field : Organic Chemistry .
  • Application Summary : Boronic acids can be used as reactants in palladium-catalyzed Suzuki coupling reactions .
  • Methods of Application : The boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
  • Results or Outcomes : This reaction is known for its mild and functional group tolerant reaction conditions, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .

Biological Labelling

  • Scientific Field : Biochemistry .
  • Application Summary : Boronic acids have been used in diverse areas ranging from biological labelling, protein manipulation and modification .
  • Methods of Application : The specific methods of application can vary depending on the specific context and the type of biological molecule being labelled .
  • Results or Outcomes : The use of boronic acids in this way allows for the efficient labelling of biological molecules .

Boron-Doped Diamond Electrodes

  • Scientific Field : Electrochemistry .
  • Application Summary : Boronic acids can be used to create boron-doped diamond electrodes, which have applications in electrochemical analysis and water treatment .
  • Methods of Application : The boronic acid is used as a dopant in the fabrication of diamond electrodes .
  • Results or Outcomes : Boron-doped diamond electrodes exhibit excellent electrochemical properties, including a wide potential window, low background current, and high resistance to fouling .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Bis(3,4-dimethylphenyl)borinic acid . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

bis(3,4-dimethylphenyl)borinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO/c1-11-5-7-15(9-13(11)3)17(18)16-8-6-12(2)14(4)10-16/h5-10,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUUJGCHAAXMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674472
Record name Bis(3,4-dimethylphenyl)borinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,4-dimethylphenyl)borinic acid

CAS RN

1072946-23-6
Record name B,B-Bis(3,4-dimethylphenyl)borinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,4-dimethylphenyl)borinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3,4-dimethylphenyl)borinic acid
Reactant of Route 2
Bis(3,4-dimethylphenyl)borinic acid
Reactant of Route 3
Bis(3,4-dimethylphenyl)borinic acid
Reactant of Route 4
Bis(3,4-dimethylphenyl)borinic acid
Reactant of Route 5
Bis(3,4-dimethylphenyl)borinic acid
Reactant of Route 6
Bis(3,4-dimethylphenyl)borinic acid

Citations

For This Compound
1
Citations
A DJILLANI, O Nüße, O DELLIS - … : rôle dans la phagocytose et la … - researchgate.net
INTRODUCTION 2-aminoethyl diphenylborinate (2-APB, compound 1, Fig. 1) is a commonly used effector of the store-operated calcium entry (SOCE) of various cells. SOCE, which was …
Number of citations: 5 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.